Cas no 21378-21-2 (3-methylcyclohex-2-en-1-ol)

3-メチルシクロヘックス-2-エン-1-オールは、分子式C7H12Oで表される環状不飽和アルコールです。この化合物は、シクロヘキセン骨格にヒドロキシル基とメチル基が結合した構造を持ち、香料や有機合成中間体としての用途が注目されています。特に、フローラル調やウッディ調の香気成分としての特性があり、香料業界で価値が認められています。高い反応性を示すため、官能基変換や環状化合物の合成において有用な出発物質となります。また、不飽和結合を有するため、選択的酸化や付加反応への適用が可能です。

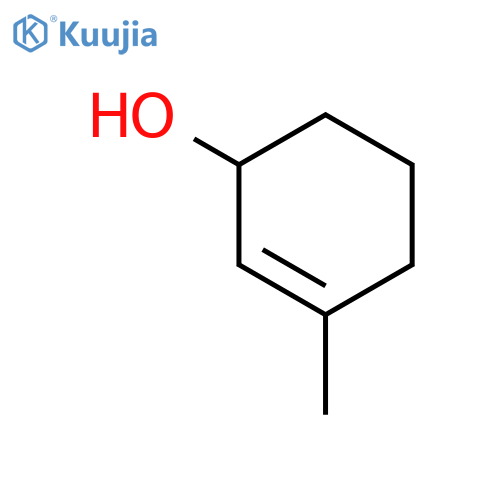

3-methylcyclohex-2-en-1-ol structure

商品名:3-methylcyclohex-2-en-1-ol

3-methylcyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-Methylcyclohex-2-enol

- 2-Cyclohexen-1-ol,3-methyl-

- 3-METHYL-2-CYCLOHEXEN-1-OL

- 3-methylcyclohex-2-en-1-ol

- 1-Methyl-1-cyclohexen-3-ol

- 2-Cyclohexen-1-ol,3-methyl

- 3-methyl-2-cyclohexanol

- 3-methyl-2-cyclohexene-1-ol

- 3-methylcyclohex-2-ene-1-ol

- 3-methyl-cyclohex-2-enol

- Seudenol

- Aluminumnitratenonahydrate

- NSC174669

- NS00050434

- SCHEMBL811643

- NSC 174669

- J-014021

- SB83961

- InChI=1/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3

- AS-58058

- DTXSID50884796

- EN300-1250158

- AKOS009158570

- EINECS 244-353-0

- CS-0328324

- A815299

- 3-Methyl-2-cyclohexen-1-ol, 96%

- FT-0616063

- 21378-21-2

- HY-W283271

- Z1255423437

- NSC-174669

- XNDZQQSKSQTQQD-UHFFFAOYSA-

- 3-methyl-1-cyclohex-2-enol

- 2-Cyclohexen-1-ol, 3-methyl-

- 3-Methyl-2-cyclohexenol

- 3-methyl-cyclohex-2-en-1-ol

- DTXCID20923388

- G64247

- DB-262432

- 54423-21-1

- DB-152053

-

- MDL: MFCD00001553

- インチ: InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3

- InChIKey: XNDZQQSKSQTQQD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(CCC1)O

計算された属性

- せいみつぶんしりょう: 112.08900

- どういたいしつりょう: 112.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.946 g/mL at 25 °C(lit.)

- ふってん: 56 °C/1 mmHg(lit.)

- フラッシュポイント: 華氏温度:161.6°f< br / >摂氏度:72°C< br / >

- 屈折率: n20/D 1.484(lit.)

- PSA: 20.23000

- LogP: 1.47750

- ようかいせい: 未確定

3-methylcyclohex-2-en-1-ol セキュリティ情報

- WGKドイツ:3

3-methylcyclohex-2-en-1-ol 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-methylcyclohex-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1250158-0.05g |

3-methylcyclohex-2-en-1-ol |

21378-21-2 | 95% | 0.05g |

$19.0 | 2023-07-10 | |

| Enamine | EN300-1250158-1.0g |

3-methylcyclohex-2-en-1-ol |

21378-21-2 | 95% | 1.0g |

$49.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-238589-1g |

3-Methyl-2-cyclohexen-1-ol, |

21378-21-2 | 1g |

¥489.00 | 2023-09-05 | ||

| Ambeed | A549889-5g |

3-Methylcyclohex-2-enol |

21378-21-2 | 97% | 5g |

$161.0 | 2025-03-05 | |

| 1PlusChem | 1P003K5T-1g |

3-Methylcyclohex-2-enol |

21378-21-2 | 96% | 1g |

$60.00 | 2025-02-20 | |

| A2B Chem LLC | AB65297-500mg |

3-Methyl-2-cyclohexen-1-ol |

21378-21-2 | 95% | 500mg |

$77.00 | 2024-01-01 | |

| 1PlusChem | 1P003K5T-10g |

3-Methylcyclohex-2-enol |

21378-21-2 | 95% | 10g |

$462.00 | 2023-12-19 | |

| Enamine | EN300-1250158-250mg |

3-methylcyclohex-2-en-1-ol |

21378-21-2 | 95.0% | 250mg |

$24.0 | 2023-10-02 | |

| Enamine | EN300-1250158-500mg |

3-methylcyclohex-2-en-1-ol |

21378-21-2 | 95.0% | 500mg |

$39.0 | 2023-10-02 | |

| Aaron | AR003KE5-5g |

3-Methylcyclohex-2-enol |

21378-21-2 | 95% | 5g |

$130.00 | 2025-01-22 |

3-methylcyclohex-2-en-1-ol 関連文献

-

Dean Markovi?,Maria Kolympadi,Brigitte Deguin,Fran?ois-Hugues Porée,Māris Turks Nat. Prod. Rep. 2015 32 230

-

2. Saturated oxygen heterocyclesMark C. Elliott J. Chem. Soc. Perkin Trans. 1 2000 1291

-

Vasiliy Yu. Evtushok,Irina D. Ivanchikova,Vladimir A. Lopatkin,Nataliya V. Maksimchuk,Olga Yu. Podyacheva,Arina N. Suboch,Olga A. Stonkus,Oxana A. Kholdeeva Catal. Sci. Technol. 2021 11 3198

-

4. Novel amine-modified TiO2–SiO2 aerogel for the demanding epoxidation of substituted cyclohexenolsMarco Dusi,Christian A. Müller,Tamas Mallat,Alfons Baiker Chem. Commun. 1999 197

-

Tomas Carrillo-Marquez,Lorenzo Caggiano,Richard F. W. Jackson,Urszula Grabowska,Alastair Rae,Matthew J. Tozer Org. Biomol. Chem. 2005 3 4117

21378-21-2 (3-methylcyclohex-2-en-1-ol) 関連製品

- 81782-77-6(4-Methyldec-3-en-5-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21378-21-2)3-methylcyclohex-2-en-1-ol

清らかである:99%

はかる:25g

価格 ($):392.0

atkchemica

(CAS:21378-21-2)3-methylcyclohex-2-en-1-ol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ